

Technical Guide: Alkylation Strategies Using 1-Bromo-2-(2-ethoxyethoxy)ethane

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Compound of Interest

Compound Name: 1-Bromo-2-(2-ethoxyethoxy)ethane

CAS No.: 54550-36-6

Cat. No.: B1588662

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Executive Summary

1-Bromo-2-(2-ethoxyethoxy)ethane (CAS 54550-36-6) serves as a specialized alkylating agent in organic synthesis, primarily used to introduce the diethylene glycol ethyl ether moiety. This short polyethylene glycol (PEG)-like chain—often referred to as a "PEG2-ethyl" spacer—is critical in medicinal chemistry for modulating the physicochemical properties of small molecules. Unlike long-chain PEGs, this reagent offers a precise molecular weight increase, enhancing solubility and metabolic stability without significantly altering the hydrodynamic radius of the parent pharmacophore.

This guide details the mechanistic basis, handling requirements, and validated protocols for deploying this reagent in

alkylation reactions, specifically targeting phenolic oxygen, carboxylates, and amine nitrogen centers.

Chemical Profile & Stability

This reagent is a primary alkyl bromide featuring two internal ether oxygen atoms. These oxygens provide internal solvation capability (similar to crown ethers) which can facilitate cation chelation, potentially accelerating nucleophilic substitution reactions under specific conditions.

Table 1: Physicochemical Properties

Property	Value	Notes
IUPAC Name	1-Bromo-2-(2-ethoxyethoxy)ethane	Also known as 2-(2-Ethoxyethoxy)ethyl bromide
CAS Number	54550-36-6	
Formula		MW: 197.07 g/mol
Boiling Point	~156 °C	High boiling point requires vacuum distillation for removal.
Density	~1.37 g/mL	Denser than water; sinks in aqueous extraction.
Stabilizer	or	Often supplied over solid base to scavenge HBr traces.
Solubility	DMF, DMSO, Acetone, MeCN	Immiscible with water; soluble in most organic solvents.

Handling Advisory: Commercial samples are often stabilized with potassium carbonate to prevent auto-catalyzed hydrolysis. Ensure the solid stabilizer is allowed to settle or is filtered off before using the liquid in strictly stoichiometric reactions, or simply include it as part of the base in the reaction mixture.

Mechanistic Insight: The Pathway

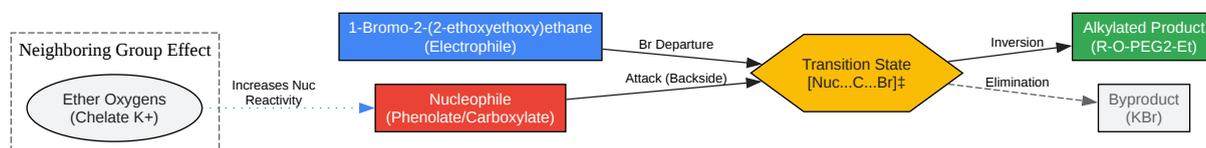
The reaction proceeds via a classic bimolecular nucleophilic substitution (

),. The terminal bromide is a moderate leaving group. The reaction rate is heavily influenced by the solvent's polarity and the nature of the nucleophile.

Graphviz Diagram: Reaction Mechanism

The following diagram illustrates the transition state and the role of the ether oxygen atoms in stabilizing the cationic counter-ion (e.g.,

), effectively "activating" the nucleophile.



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Caption:

mechanism showing nucleophilic attack and the potential for ether-mediated cation chelation.

Application Protocols

Application A: O-Alkylation of Phenols (Williamson Ether Synthesis)

This is the most common application, used to attach the PEG2-ethyl tail to phenolic drugs or intermediates (e.g., tyrosine residues, phenolic pharmacophores).

Rationale:

- Base: Potassium Carbonate () is preferred over Sodium Hydride () for this substrate because the internal ether oxygens of the reagent can chelate Potassium ions, enhancing the nucleophilicity of the phenoxide anion without the risk of redox side reactions associated with hydrides.
- Solvent: DMF or Acetonitrile. DMF accelerates the reaction but is harder to remove; Acetonitrile is easier to work up but requires reflux.

Protocol:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenolic Substrate (1.0 equiv) in anhydrous DMF (concentration 0.2 – 0.5 M).

- Deprotonation: Add anhydrous (2.0 – 3.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide.
- Alkylation: Add **1-Bromo-2-(2-ethoxyethoxy)ethane** (1.2 – 1.5 equiv) dropwise.
 - Note: A slight excess is required due to the potential for competitive elimination (E2) to vinyl ethers, although this is minor with primary bromides.
- Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by TLC or LC-MS.
- Workup:
 - Cool to room temperature.
 - Dilute with EtOAc or .
 - Wash with water () to remove DMF and inorganic salts.
 - Wash with brine, dry over , and concentrate.
- Purification: The product is typically an oil. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Application B: Esterification of Carboxylic Acids

Based on patent literature (e.g., KR102014596B1), this reagent is effective for converting carboxylic acids into "soft" esters that may act as prodrugs or tissue-hardening agents.

Protocol:

- Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in Acetone (for low-boiling workup) or DMF (for faster kinetics).

- Base Addition: Add Cesium Carbonate () (1.5 equiv).
 - Expert Tip: Cesium is often superior to potassium for carboxylate alkylations due to the "Cesium Effect," which increases the solubility and reactivity of the carboxylate anion in organic solvents.
- Reagent Addition: Add **1-Bromo-2-(2-ethoxyethoxy)ethane** (1.2 equiv).
- Conditions: Reflux (if Acetone, ~56 °C) or heat to 60 °C (if DMF) for 6–16 hours.
- Isolation: Filter off the inorganic solids. Concentrate the filtrate. If DMF was used, perform an aqueous extraction similar to Application A.

Application C: N-Alkylation of Amines

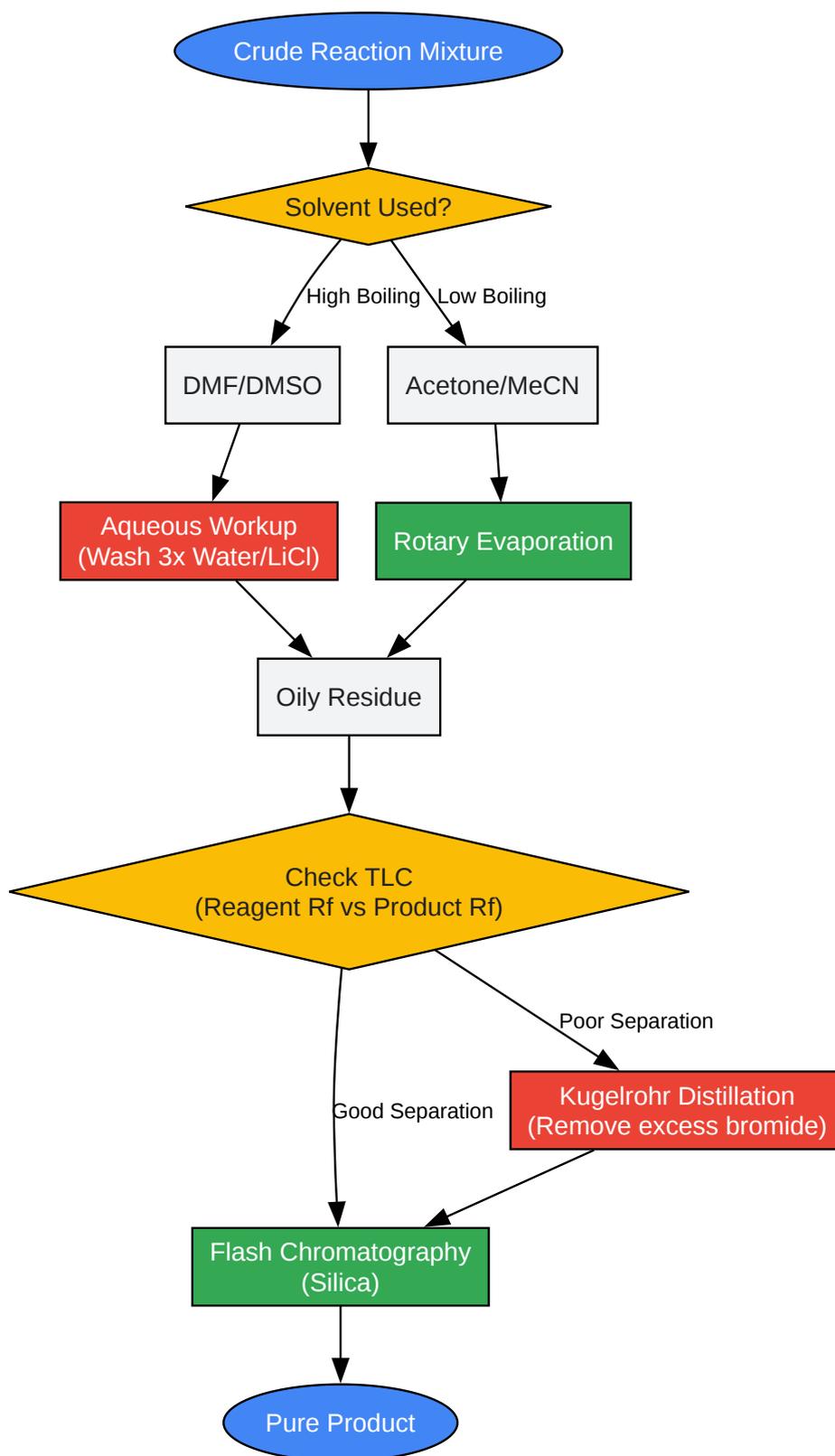
Used to synthesize secondary or tertiary amines with increased hydrophilicity.

Protocol:

- Reagents: Combine Amine (1.0 equiv) and Diisopropylethylamine (DIPEA) (2.0 equiv) in Acetonitrile.
- Addition: Add **1-Bromo-2-(2-ethoxyethoxy)ethane** (1.1 equiv).
- Catalysis (Optional): Add Potassium Iodide (KI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
- Reaction: Reflux (80 °C) for 12–24 hours.
- Purification: Acid-base extraction is highly effective here.
 - Acidify reaction mixture (extract impurities into organic layer).
 - Basify aqueous layer (extract product into organic layer).

Workflow Visualization

The following flowchart guides the researcher through the decision-making process for purification, a critical step given the high boiling point of the reagent.



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Caption: Decision matrix for the purification of alkylated products, addressing solvent removal and excess reagent.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015324, **1-Bromo-2-(2-ethoxyethoxy)ethane**. Retrieved January 30, 2026, from [[Link](#)]
- Catholic University of Korea Industry-Academic Cooperation Foundation. Composition for hardening soft tissue. Patent KR102014596B1. (Demonstrates esterification application).
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